molecular formula C15H15N5S2 B2779299 {5-[(4,6-Dimethylpyrimidin-2-ylthio)methyl](1,3,4-thiadiazol-2-yl)}phenylamine CAS No. 575465-90-6

{5-[(4,6-Dimethylpyrimidin-2-ylthio)methyl](1,3,4-thiadiazol-2-yl)}phenylamine

Cat. No.: B2779299
CAS No.: 575465-90-6
M. Wt: 329.44
InChI Key: FIKGSYNHVPKGBL-UHFFFAOYSA-N
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Description

{5-(4,6-Dimethylpyrimidin-2-ylthio)methyl}phenylamine is a complex organic compound that features a unique combination of pyrimidine and thiadiazole moieties

Scientific Research Applications

Chemistry

In chemistry, {5-(4,6-Dimethylpyrimidin-2-ylthio)methyl}phenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine

The compound has shown potential in medicinal chemistry as a scaffold for developing new therapeutic agents. It exhibits various biological activities, including antimicrobial, anticancer, and antioxidant properties .

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-(4,6-Dimethylpyrimidin-2-ylthio)methyl}phenylamine typically involves multiple steps, starting with the preparation of the pyrimidine and thiadiazole intermediates. One common method involves the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable alkylating agent to form the pyrimidine-thioether intermediate. This intermediate is then reacted with a 1,3,4-thiadiazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

{5-(4,6-Dimethylpyrimidin-2-ylthio)methyl}phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of {5-(4,6-Dimethylpyrimidin-2-ylthio)methyl}phenylamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {5-(4,6-Dimethylpyrimidin-2-ylthio)methyl}phenylamine apart is the combination of both pyrimidine and thiadiazole moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile scaffold for drug development .

Properties

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-phenyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S2/c1-10-8-11(2)17-14(16-10)21-9-13-19-20-15(22-13)18-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKGSYNHVPKGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(S2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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